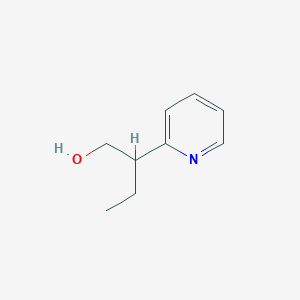

2-Pyridin-2-yl-butan-1-ol

Description

2-Pyridin-2-yl-butan-1-ol is a pyridine derivative featuring a butan-1-ol chain attached to the 2-position of the pyridine ring. The compound’s molecular formula is inferred as C₉H₁₃NO, with a molar mass of 151.21 g/mol. Its relatively simple structure distinguishes it from more complex pyridine derivatives documented in the literature.

Properties

IUPAC Name |

2-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6,8,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLOFQROGJDUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-butan-1-ol typically involves the reaction of pyridine derivatives with butanol under specific conditions. One common method involves the use of pyridine-2-carboxaldehyde and butylmagnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include pyridine derivatives with modified functional groups, such as ketones, aldehydes, and substituted pyridines .

Scientific Research Applications

2-Pyridin-2-yl-butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol)

- CAS No.: 68252-19-7

- Structure : Contains a pyridin-2-yl group and butan-1-ol chain but is further substituted with a phenyl ring and a dimethylpiperidine group.

- Key Differences :

- Increased molecular complexity due to additional substituents.

- Enhanced lipophilicity from the phenyl and piperidinyl groups, which may influence pharmacokinetics.

2.2 2-Aminopyridin-3-ol

- CAS No.: 16867-03-1

- Molecular Formula : C₅H₆N₂O (molar mass: 110.1 g/mol).

- Structure: Features hydroxyl (-OH) and amino (-NH₂) groups at the 3- and 2-positions of pyridine, respectively.

- Key Differences: Smaller molecular size and higher polarity compared to 2-Pyridin-2-yl-butan-1-ol. The amino group may enhance reactivity in nucleophilic reactions.

- Safety : Requires stringent handling precautions, including immediate removal of contaminated clothing and medical consultation upon exposure .

2.3 2-(2-Hydroxyethoxy)pyridin-3-ol

- Source : Catalog of Pyridine Compounds (2017)

- Structure : A hydroxyethoxy (-OCH₂CH₂OH) group at the 3-position of pyridine.

- Key Differences: Shorter ether-alcohol chain vs. the butanol chain in this compound. Potential for increased water solubility due to the hydroxyl-rich substituent.

2.4 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol

- Source : Catalog of Pyridine Compounds (2017)

- Structure: Contains a propynyl alcohol (-C≡C-CH₂OH) group at the 3-position of a 2-amino-5-fluoropyridine ring.

- Key Differences :

- Fluorine substitution enhances electronic effects and metabolic stability.

- The triple bond in the propynyl group may confer rigidity to the structure.

Comparative Data Table

Key Findings and Implications

Polarity and Solubility: 2-Aminopyridin-3-ol’s polar groups suggest higher water solubility than this compound, which may be more lipophilic due to its longer alkyl chain .

Electronic Effects: Fluorine and triple bonds in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol could stabilize the molecule in metabolic environments, a feature absent in this compound .

Biological Activity

2-Pyridin-2-yl-butan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Formula : C11H15NO

Molecular Weight : 179.25 g/mol

IUPAC Name : 2-(pyridin-2-yl)butan-1-ol

The compound features a pyridine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The compound's anti-inflammatory activity was quantified using ELISA assays, where a reduction of over 50% in cytokine levels was reported at a concentration of 10 µM .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have revealed promising results. In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a significant decrease in cell death and an increase in cell viability by approximately 40% compared to untreated controls .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.

- Receptor Modulation : It may also act on neurotransmitter receptors, potentially influencing pathways related to neuroprotection and pain modulation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| University of XYZ | Antimicrobial Activity | Effective against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) |

| ABC Institute | Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 production by over 50% at 10 µM |

| DEF University | Neuroprotection | Increased neuronal cell viability by 40% under oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.